![molecular formula C18H34CaN2O10 B565455 Pantothenic Acid-[13C3,15N] Hemicalcium Salt CAS No. 356786-94-2](/img/structure/B565455.png)
Pantothenic Acid-[13C3,15N] Hemicalcium Salt
Overview
Description
Pantothenic Acid-[13C3,15N] Hemicalcium Salt, also known as β-Alanine-1,2,3-13C3-15N, is a stable isotope labelled form of Pantothenic Acid . It is an essential water-soluble B vitamin that functions as the obligate precursor of coenzyme A (CoA) .
Molecular Structure Analysis
The molecular formula of this compound is 2 13C3 C6 H16 15N O5 . Ca . The molecular weight is 484.47 .Scientific Research Applications
Quantitative Analysis in Food and Biological Materials
Pantothenic acid-[13C3,15N] hemicalcium salt is used in a stable isotope dilution assay for the quantification of pantothenic acid in various materials. This method, involving liquid chromatography-tandem mass spectrometry, allows for the accurate determination of pantothenic acid in complex matrices like food and biological samples. The technique is notably faster and simpler than traditional methods, such as microbiological or gas chromatographic assays (Rychlik, 2003).
Role in Biosynthesis and Oxidation of Fatty Acids
Pantothenic acid is integral to the biosynthesis of coenzyme A (CoA) and 4′-phosphopantetheine, both of which are crucial in the biosynthesis and oxidation of fatty acids. The calcium salt form of pantothenic acid, including its isotopically labeled forms, is used in scientific studies to understand and manipulate these biochemical pathways (Shibata & Fukuwatari, 2012).
Antimicrobial Drug Target Research
Pantothenic acid and its analogues have been studied for their potential as antimicrobial agents. By inhibiting the utilization of pantothenic acid, these compounds show promise in treating infections caused by various microorganisms. This research validates the use of pantothenic acid and its derivatives, including isotopically labeled forms, as novel targets in antimicrobial drug development (Spry, Kirk, & Saliba, 2008).
Application in Cosmetic and Pharmaceutical Preparations
Isotopically labeled pantothenic acid salts are employed in the study of cosmetic and pharmaceutical products. They facilitate the analysis of these compounds in various preparations, helping to understand their behavior and interactions in complex formulations (Wang & Tseng, 2001).
Biomedical Applications
The compound has been explored in the context of biomedical applications, such as its incorporation into silk fibroin nanofibers for skin care and medical use. This research illustrates the potential of pantothenic acid derivatives in developing advanced biomedical materials (Fan et al., 2014).
Mechanism of Action
Target of Action
The primary target of Pantothenic Acid-13C3,15N Hemicalcium Salt is the biochemical pathway that synthesizes Coenzyme A (CoA) . CoA is a crucial molecule in numerous biological processes, including the metabolism of carbohydrates, lipids, proteins, and nucleic acids .
Mode of Action
As a labeled form of D-Pantothenic acid , this compound functions as an obligate precursor of CoA . It interacts with its targets by participating in the synthesis of CoA, thereby influencing the metabolic processes that CoA regulates .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of CoA . CoA plays a key role in the citric acid cycle (also known as the Krebs cycle), fatty acid synthesis and oxidation, and the modulation of protein function through acetylation .
Pharmacokinetics
As a water-soluble b vitamin , it is likely to have good bioavailability and be excreted in the urine when consumed in excess.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in the synthesis of CoA . By contributing to CoA production, it influences numerous metabolic processes, including the metabolism of carbohydrates, lipids, proteins, and nucleic acids .
Action Environment
As a water-soluble vitamin , its stability and efficacy may be influenced by factors such as pH, temperature, and the presence of other compounds.
properties
IUPAC Name |
calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-1/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRRAEDIIGNDNU-OGFXRTJISA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16CaNO5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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